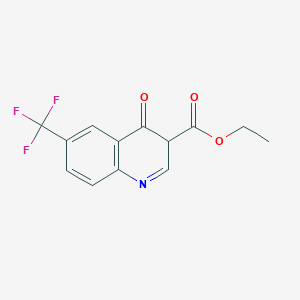![molecular formula C11H12O2 B12327900 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C11H12O2 It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group and two methyl groups attached to the dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable vinylating agent under controlled conditions. One common method includes the use of vinyl magnesium bromide in the presence of a catalyst such as palladium to facilitate the vinylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the vinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-5-formylbenzo[d][1,3]dioxole or 2,2-dimethyl-5-carboxybenzo[d][1,3]dioxole.
Reduction: Formation of 2,2-dimethyl-5-ethylbenzo[d][1,3]dioxole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound’s aromatic ring can undergo electrophilic aromatic substitution, allowing it to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Vinylbenzo[d][1,3]dioxole: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
2,2-Dimethylbenzo[d][1,3]dioxole:
2,2-Dimethyl-5-iodobenzo[d][1,3]dioxole: Contains an iodine atom instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is unique due to the presence of both the vinyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-ethenyl-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O2/c1-4-8-5-6-9-10(7-8)13-11(2,3)12-9/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
LQNJFNVPOHTBIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(O1)C=C(C=C2)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
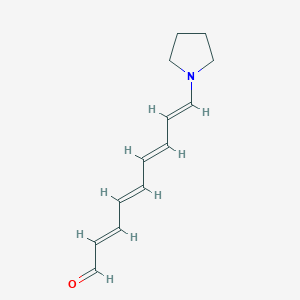
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
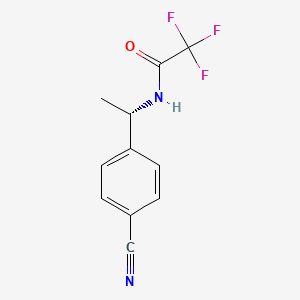
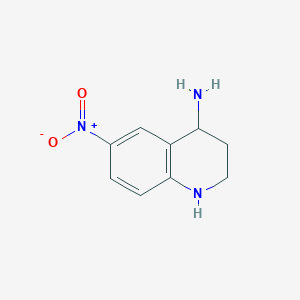
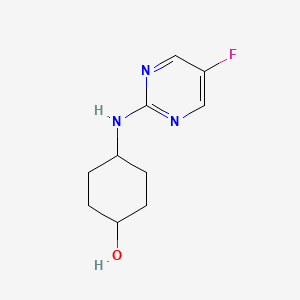
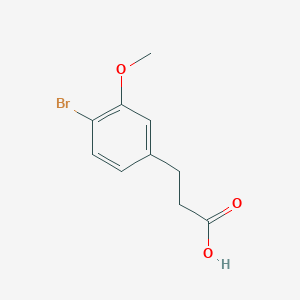

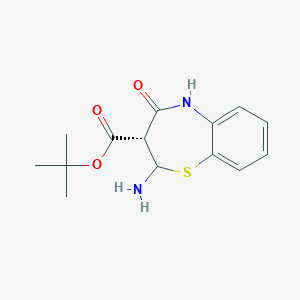
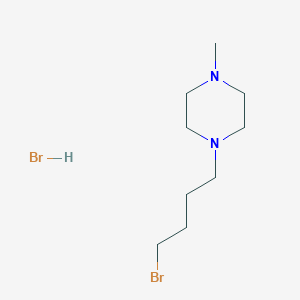
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)

